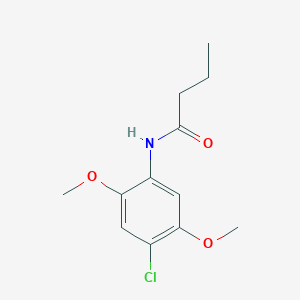
2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment, particularly in inhibiting tumor growth and metastasis. In
Mécanisme D'action
2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide selectively targets the EGFR tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting EGFR tyrosine kinase, this compound prevents the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis. This compound has been shown to be more effective in inhibiting EGFR tyrosine kinase than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion. It also induces cell cycle arrest and apoptosis. In normal cells, this compound has been shown to have minimal toxicity and does not affect cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It selectively targets EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways. However, this compound also has some limitations. It has low solubility in water and requires the use of organic solvents for experiments. It also has a short half-life in vivo, making it challenging to use in animal studies.
Orientations Futures
For 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide include combination therapy, the development of more potent and selective EGFR inhibitors, and exploring its effectiveness in other diseases.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide involves several steps, including the preparation of 2,3-dichloro-5-nitrobenzoic acid, which is then reacted with 2,4-dimethoxyaniline to form this compound. The final product is purified using various techniques, such as column chromatography and recrystallization. The purity of this compound is essential for its effectiveness in inhibiting EGFR tyrosine kinase.
Applications De Recherche Scientifique
2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit tumor growth and metastasis in various cancer types, including breast, lung, and colon cancer. This compound is also being investigated for its potential in treating other diseases, such as Alzheimer's disease and psoriasis.
Propriétés
IUPAC Name |
2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-12(13(8-9)21-2)18-15(19)10-4-3-5-11(16)14(10)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYFCULRDNDWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)






![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)